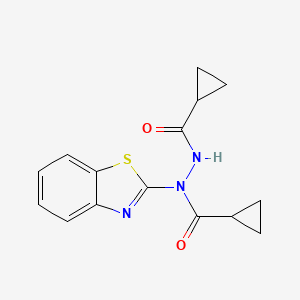

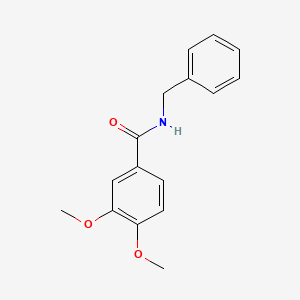

N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide involves multiple steps, starting from benzothiazole precursors. A key step in the synthesis is the formation of the cyclopropane ring, which can be achieved through various methods, including the cycloaddition reactions. Techniques such as copper-catalyzed intramolecular cyclization have been employed to synthesize related benzothiazole derivatives, showcasing the versatility of metal-catalyzed reactions in constructing complex molecules (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide has been elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction analysis plays a crucial role in determining the precise geometric parameters of the compound, revealing intricate details about bond lengths, angles, and molecular conformation. Studies on similar compounds have shown that benzothiazole derivatives can exhibit complex molecular geometries, with the presence of cyclopropyl rings influencing the overall structure (Puviarasan et al., 1999).

Chemical Reactions and Properties

N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide undergoes various chemical reactions, leveraging the reactivity of both the benzothiazole and cyclopropane units. Cyclopropane rings are known for their strain and reactivity, participating in ring-opening reactions and serving as precursors to more complex structures. Benzothiazoles, on the other hand, are versatile scaffolds for the synthesis of heterocyclic compounds, contributing to the compound's reactivity and potential for further functionalization.

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide, including its melting point, solubility, and crystal structure, are influenced by its molecular structure. The orthorhombic crystal structure and specific geometric configuration contribute to its stability and physical characteristics. The analysis of related compounds through X-ray crystallography and spectroscopic methods provides insight into the factors affecting these properties (Inkaya et al., 2012).

Applications De Recherche Scientifique

Antitumor Applications

The development and clinical candidacy of antitumor benzothiazoles, such as Phortress, highlight the significant potential of benzothiazole derivatives in cancer treatment. These compounds exhibit selective uptake into sensitive cells, followed by a series of cellular responses leading to cell death. Key steps in this process include Arylhydrocarbon Receptor binding, induction of cytochrome P450 isoform 1A1, and the formation of DNA adducts. The understanding of this mechanism has been crucial in advancing drug development efforts, including the synthesis of fluorinated analogues and water-soluble prodrugs for enhanced efficacy and administration (Bradshaw & Westwell, 2004). Another study synthesized and evaluated benzothiazole derivatives for their potent antitumor properties, designing biologically stable derivatives with significant in vivo tumor growth inhibition effects (Yoshida et al., 2005).

Antimicrobial Properties

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, new 2-substituted benzothiazole derivatives were prepared and showed promising antimicrobial effects as assessed by the disc diffusion method, indicating their potential as effective antimicrobial agents (Rajeeva et al., 2009).

Synthetic Methodologies

Research into benzothiazole compounds also extends into the development of novel synthetic methods. Enantioselective dearomative [3+2] cycloaddition reactions of benzothiazoles have been developed, achieving high yields and enantioselectivity. This method opens up new avenues for the synthesis of hydropyrrolo[2,1-b]thiazole compounds from a range of benzothiazoles and cyclopropane-1,1-dicarboxylates, highlighting the versatility and potential of benzothiazole derivatives in synthetic chemistry (Wang et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-13(9-5-6-9)17-18(14(20)10-7-8-10)15-16-11-3-1-2-4-12(11)21-15/h1-4,9-10H,5-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOKGMPKKZAOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)

![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)